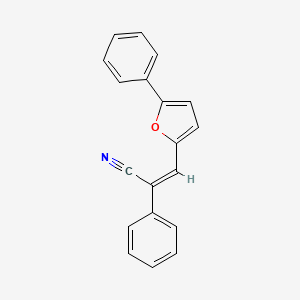

6-(甲氧基甲基)-N-(3-吗啉-4-基丙基)嘧啶-4-胺

货号 B5523312

分子量: 266.34 g/mol

InChI 键: HXDGSAVEQHUKTM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis of related pyrimidine derivatives involves nucleophilic displacement reactions and is characterized by techniques like TLC, IR, 1H-NMR, and 13C-NMR spectroscopy (Jafar et al., 2017).

- The Buchwald–Hartwig amination method is used for synthesizing related compounds, starting from bromo-quinolines and heteroarylamines (Bonacorso et al., 2018).

Molecular Structure Analysis

- The molecular structure of similar compounds is characterized by X-ray crystallography and DFT calculations. These structures often involve intramolecular hydrogen bonding and form stable molecular conformations (Murugavel et al., 2014).

Chemical Reactions and Properties

- Pyrimidine derivatives undergo various chemical reactions, including transformations into amino and chloro derivatives. These reactions are typically efficient and yield diverse products (Botta et al., 1985).

- NMR data provide insights into the chemical shift assignments of related compounds, aiding in understanding their chemical reactivity (Sørum et al., 2010).

Physical Properties Analysis

- The physical properties of these compounds, including their crystal structures, are often determined through single crystal X-ray diffraction. This analysis helps in understanding their stability and conformation (Hang et al., 2011).

Chemical Properties Analysis

- The antimicrobial activity of some pyrimidine derivatives against various microorganisms is a notable chemical property. These activities are usually quantified through MIC values and related assays (Attia et al., 2014).

- Pyrimidines synthesized via cross-coupling reactions exhibit significant biological activities, reflecting their chemical versatility and potential applications (Martínez et al., 2012).

科学研究应用

合成和化学表征

有机化学的研究重点是合成具有嘧啶胺结构的新型化合物,目的是探索它们的化学性质和潜在应用。例如,合成新的维斯那根和凯林呋喃香豆嘧啶衍生物,展示出抗炎和镇痛活性,证明了嘧啶胺化合物在产生生物活性分子方面的多功能性 (Abu‐Hashem & Youssef, 2011).

在药物发现中的潜力

嘧啶胺衍生物已被研究其抗菌和抗真菌作用。对含有杂环化合物的 4-氯-6-甲氧基-N, N-二甲基嘧啶-2-胺衍生物的研究显示出对各种类型的真菌具有显着的抗真菌活性,突出了此类化合物在开发新的抗真菌剂方面的潜力 (Jafar 等,2017).

属性

IUPAC Name |

6-(methoxymethyl)-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-18-10-12-9-13(16-11-15-12)14-3-2-4-17-5-7-19-8-6-17/h9,11H,2-8,10H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDGSAVEQHUKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)

![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)

![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)

![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)